molecular formula C21H18O2 B188805 2-hydroxy-1,2,3-triphenylpropan-1-one CAS No. 7540-93-4

2-hydroxy-1,2,3-triphenylpropan-1-one

Cat. No.: B188805
CAS No.: 7540-93-4
M. Wt: 302.4 g/mol
InChI Key: YOJAHTBCSGPSOR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1,2,3-triphenylpropan-1-one can be achieved through various methods. One common approach involves the reaction of benzil with benzaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include:

    Reagents: Benzil, benzaldehyde, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1,2,3-triphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic substitution reactions at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

2-hydroxy-1,2,3-triphenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-1,2,3-triphenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-phenyl-1-propanone: A simpler analog with one phenyl group.

    Benzoin: A related compound with two phenyl groups and a hydroxyl group.

    Benzil: A diketone with two phenyl groups.

Uniqueness

2-hydroxy-1,2,3-triphenylpropan-1-one is unique due to its three phenyl groups, which provide distinct steric and electronic properties. This makes it a valuable compound in organic synthesis and research .

Properties

CAS No.

7540-93-4

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

2-hydroxy-1,2,3-triphenylpropan-1-one

InChI

InChI=1S/C21H18O2/c22-20(18-12-6-2-7-13-18)21(23,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,23H,16H2

InChI Key

YOJAHTBCSGPSOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O

7540-93-4

Origin of Product

United States

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